molecular formula C14H17N3O3 B2761779 N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide CAS No. 2034354-61-3

N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide

Cat. No.: B2761779
CAS No.: 2034354-61-3
M. Wt: 275.308
InChI Key: AJUJCDDRJSWUHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a furan-3-yl group at the 4-position, an ethyl linker, and an oxolane-3-carboxamide moiety. The furan ring introduces π-electron-rich properties, while the oxolane (tetrahydrofuran) carboxamide enhances solubility and bioavailability compared to non-polar analogs .

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]oxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c18-14(12-2-6-20-10-12)15-3-4-17-8-13(7-16-17)11-1-5-19-9-11/h1,5,7-9,12H,2-4,6,10H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUJCDDRJSWUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyrazole ring: This step often involves the condensation of hydrazines with 1,3-diketones or other suitable precursors.

    Linking the furan and pyrazole rings: This can be done through a series of coupling reactions, often using palladium-catalyzed cross-coupling methods.

    Formation of the tetrahydrofuran ring: This step may involve the reduction of a furan ring or the cyclization of appropriate precursors.

    Final coupling to form the carboxamide: This step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Catalysts and reagents would be selected to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and pyrazole rings can be oxidized under appropriate conditions, leading to the formation of various oxidized derivatives.

    Reduction: The tetrahydrofuran ring can be reduced to form a more saturated ring system.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furanones, while reduction of the tetrahydrofuran ring may yield tetrahydrofuran derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, such as enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The furan and pyrazole rings may interact with the target through hydrogen bonding, π-π stacking, or other non-covalent interactions. The tetrahydrofuran ring may provide additional stability and specificity to the binding interaction.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize its properties, we compare this compound with structurally related pyrazole derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Key Structural Differences
Compound Name Pyrazole Substituents (Position) Key Functional Groups Molecular Weight (g/mol)
N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide Furan-3-yl (4), ethyl-oxolane carboxamide (N1) Furan, oxolane, carboxamide ~307.3 (estimated)
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () 3-Trifluoromethyl (3), 3-chlorophenylsulfanyl (5), methyl (1) Trifluoromethyl, sulfanyl, aldehyde ~366.8 (calculated)

Analysis :

In contrast, the 3-trifluoromethyl group in ’s compound introduces strong electron-withdrawing effects, which may stabilize the pyrazole ring and alter reactivity . The ethyl-oxolane carboxamide chain in the target compound likely improves aqueous solubility compared to the 3-chlorophenylsulfanyl and aldehyde groups in , which are more hydrophobic .

Biological Activity :

  • Pyrazole derivatives with carboxamide side chains (e.g., the target compound) are often associated with kinase inhibition due to hydrogen-bonding interactions with ATP-binding pockets.
  • Compounds like ’s sulfanyl-aldehyde derivative may exhibit antimicrobial or anti-inflammatory activity, as sulfanyl groups can modulate redox pathways .
Physicochemical and Pharmacokinetic Properties
Property N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
LogP (Predicted) ~1.2 (moderately lipophilic) ~3.5 (highly lipophilic)
Water Solubility Moderate (due to oxolane-carboxamide) Low (due to trifluoromethyl and chlorophenyl)
Bioavailability (Oral) Likely higher (polar groups enhance absorption) Likely lower (hydrophobic groups impede dissolution)

Discussion :
The target compound’s oxolane-carboxamide moiety reduces LogP compared to ’s trifluoromethyl and chlorophenyl groups, favoring better solubility and oral bioavailability. However, its furan ring may confer metabolic instability compared to halogenated analogs .

Biological Activity

N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features multiple heterocyclic rings, including a furan ring, a pyrazole ring, and a tetrahydropyran ring. Its molecular formula is C15H18N4O2C_{15}H_{18}N_{4}O_{2} with a molecular weight of approximately 298.34 g/mol. The presence of these rings contributes to its ability to interact with various biological targets.

The biological activity of N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, such as kinases and phosphatases, which are critical in cancer and inflammatory diseases.
  • Receptor Modulation : It can bind to various receptors, modulating their activity through competitive inhibition or allosteric effects.
  • Interaction with Nucleic Acids : The structure allows for potential interactions with DNA or RNA, influencing gene expression and cellular processes.

Antitumor Activity

Research indicates that pyrazole derivatives, including N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide, exhibit significant antitumor properties. A study highlighted that compounds with similar structures showed inhibitory effects against BRAF(V600E) mutations, which are prevalent in melanoma .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell lines . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

Studies have shown that pyrazole derivatives possess antimicrobial properties against both bacterial and fungal strains. For instance, related compounds have been tested against phytopathogenic fungi, showing moderate to excellent antifungal activity .

Structure-Activity Relationship (SAR)

The biological efficacy of N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide can be influenced by modifications in its structure. Key findings include:

SubstituentEffect on Activity
Furan RingEnhances interaction with biological targets
Pyrazole RingCritical for antitumor activity
TetrahydropyranProvides stability and specificity

These insights into SAR inform future drug design efforts aimed at optimizing the compound's efficacy and selectivity.

Case Studies

Several case studies have explored the biological activity of similar pyrazole derivatives:

  • Antitumor Efficacy : A derivative demonstrated significant inhibition of cancer cell proliferation in vitro, particularly against melanoma cell lines expressing BRAF(V600E) mutations.
  • Inflammation Models : In vivo studies showed that pyrazole derivatives reduced inflammation markers in animal models of arthritis.
  • Antimicrobial Testing : Compounds were evaluated against a panel of bacterial strains, exhibiting notable activity against resistant strains.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide?

Answer:
The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the pyrazole-furan core via cyclocondensation of hydrazine derivatives with furan-3-carbaldehyde.
  • Step 2: Ethyl bridge introduction via nucleophilic substitution or alkylation.
  • Step 3: Oxolane-3-carboxamide coupling using carbodiimide-based reagents (e.g., EDC/HOBt).
    Optimization: Reaction conditions (e.g., solvent polarity, temperature) significantly impact yield. Polar aprotic solvents (DMF, DMSO) enhance solubility, while temperatures between 60–80°C minimize side reactions .

Advanced: How can contradictory bioassay data for this compound’s anti-inflammatory activity be resolved?

Answer:
Contradictions may arise from assay variability (e.g., cell type, NF-κB vs. COX-2 targeting). Methodological approaches include:

  • Dose-response profiling: Validate activity across multiple concentrations (IC50 determination).
  • Target-specific assays: Use siRNA knockdown or isoform-selective inhibitors to confirm target engagement (e.g., MAPK vs. NF-κB pathways).
  • Structural analogs: Compare activity with derivatives lacking the oxolane or pyrazole moieties to identify critical pharmacophores .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

Answer:

  • 1H/13C NMR: Verify pyrazole (δ 7.5–8.5 ppm for aromatic protons) and oxolane (δ 3.5–4.5 ppm for oxolane methylene groups).
  • IR Spectroscopy: Confirm carboxamide C=O stretch (~1650–1700 cm⁻¹) and furan C-O-C (~1250 cm⁻¹).
  • Mass Spectrometry: Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Advanced: How can computational modeling predict this compound’s interaction with kinase targets?

Answer:

  • Molecular docking: Use software (AutoDock Vina, Schrödinger) to model binding to ATP-binding pockets (e.g., EGFR, CDK2).
  • MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories (AMBER/CHARMM force fields).
  • SAR analysis: Compare binding scores of analogs with substitutions (e.g., trifluoromethyl vs. methylsulfonyl groups) .

Basic: What strategies improve solubility for in vivo studies?

Answer:

  • Salt formation: Use hydrochloride or sodium salts of the carboxamide group.
  • Co-solvents: Employ PEG-400 or cyclodextrins in aqueous formulations.
  • Prodrug design: Introduce hydrolyzable groups (e.g., ester prodrugs) .

Advanced: How to analyze conflicting stability data under acidic vs. alkaline conditions?

Answer:

  • pH-rate profiling: Conduct accelerated degradation studies (pH 1–13, 40–60°C) with HPLC monitoring.
  • Degradant identification: Use LC-MS to isolate and characterize breakdown products (e.g., oxolane ring-opening).
  • Protective strategies: Add antioxidants (e.g., BHT) for oxidative instability .

Basic: What in vitro assays are suitable for initial anticancer screening?

Answer:

  • Cell viability: MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Apoptosis: Flow cytometry with Annexin V/PI staining.
  • Migration inhibition: Scratch/wound-healing assays .

Advanced: How to design SAR studies for optimizing furan-pyrazole pharmacophores?

Answer:

  • Core modifications: Replace furan with thiophene or pyridine to assess heterocycle impact.
  • Substituent scanning: Introduce electron-withdrawing (NO2) or donating (OCH3) groups on the pyrazole.
  • Bioisosteres: Substitute oxolane with tetrahydrothiophene for improved metabolic stability .

Basic: How to validate purity for pharmacological testing?

Answer:

  • HPLC: Use C18 columns (ACN/water gradient) with UV detection (λ = 254 nm).
  • Elemental analysis: Confirm C, H, N composition (±0.4% theoretical).
  • Thermogravimetry (TGA): Assess thermal decomposition profile .

Advanced: What mechanistic studies elucidate its activity against resistant bacterial strains?

Answer:

  • Efflux pump inhibition: Combine with sub-inhibitory doses of verapamil (Gram-negative) or reserpine (Gram-positive).
  • Membrane permeability: Use fluorescent probes (e.g., NPN) to assess outer membrane disruption.
  • Transcriptomics: RNA-seq to identify downregulated virulence genes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.